molecular formula C32H33ClFN5O11 B12424135 Afatinib-d6 (dimaleate)

Afatinib-d6 (dimaleate)

Cat. No.: B12424135
M. Wt: 724.1 g/mol
InChI Key: USNRYVNRPYXCSP-PELYZBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of afatinib dimaleate include:

Major Products Formed

The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Afatinib-d6 (dimaleate) is compared with other similar compounds such as:

    Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.

    Gefitinib: An EGFR inhibitor with a similar mechanism of action.

    Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.

Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .

Properties

Molecular Formula

C32H33ClFN5O11

Molecular Weight

724.1 g/mol

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;;

InChI Key

USNRYVNRPYXCSP-PELYZBGRSA-N

Isomeric SMILES

[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.